

An In-Depth Technical Guide to the Critical Micelle Concentration of Oleth-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oleth-2

Cat. No.: B037566

[Get Quote](#)

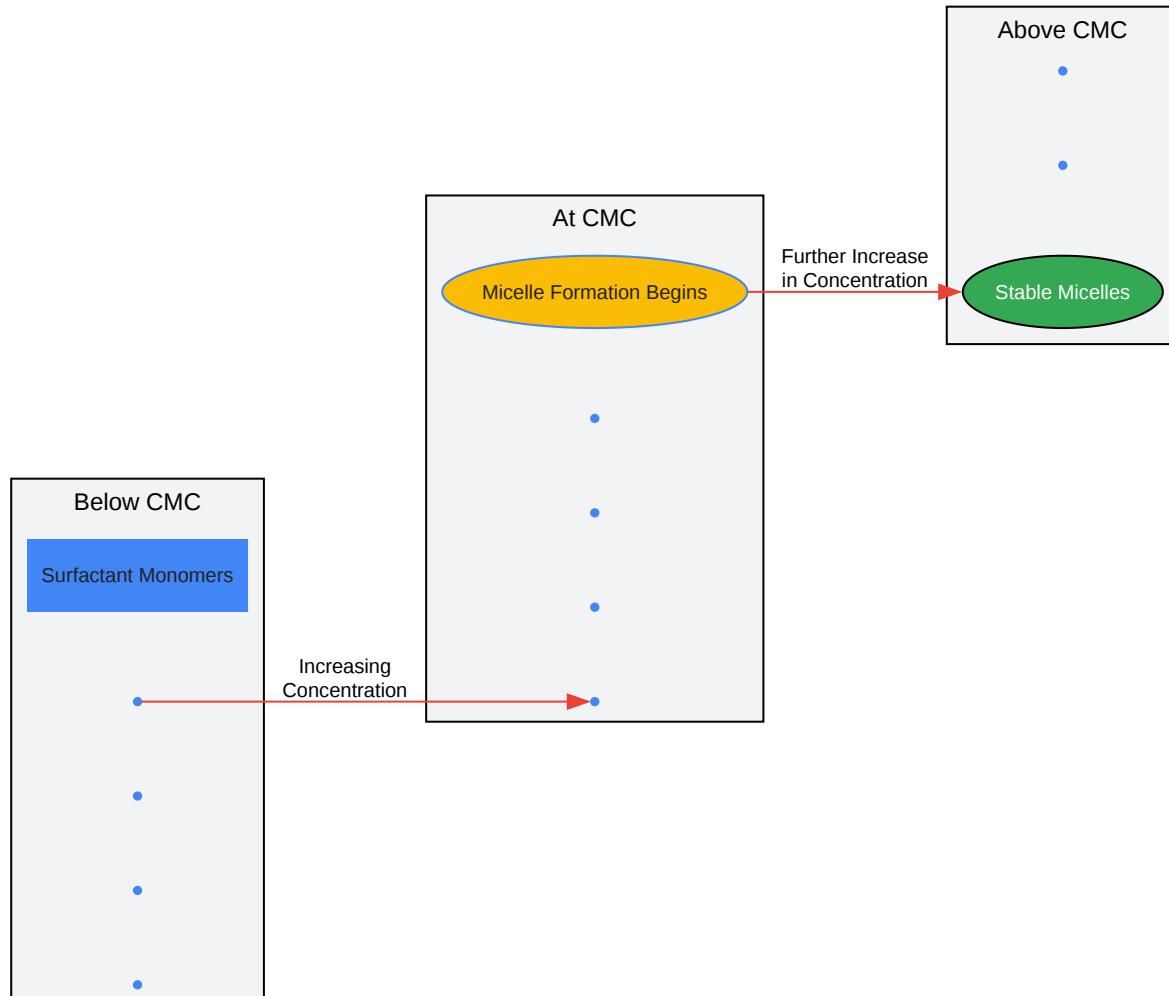
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of **Oleth-2**, a non-ionic surfactant pivotal in various scientific and pharmaceutical applications. While a definitive, experimentally-derived CMC value for **Oleth-2** is not prominently available in published literature, this document outlines the foundational principles of micellization, offers a detailed protocol for its experimental determination, and presents relevant physicochemical data.

Introduction to Oleth-2 and its Micellar Properties

Oleth-2, the polyethylene glycol ether of oleyl alcohol with an average of two ethylene oxide units, is a lipophilic, non-ionic surfactant. Its amphiphilic nature, possessing both a hydrophobic oleyl tail and a hydrophilic polyethylene glycol head, enables it to reduce surface tension and form micelles in aqueous solutions. Micellization is the spontaneous aggregation of surfactant monomers into colloidal structures when their concentration surpasses the critical micelle concentration (CMC). This phenomenon is fundamental to the efficacy of **Oleth-2** as an emulsifier, solubilizer, and dispersant in complex formulations, including drug delivery systems.

Physicochemical and Quantitative Data


Due to the absence of a specified CMC value for **Oleth-2** in readily accessible literature, the following table includes key physicochemical properties of **Oleth-2** and its closely related

analogue, Oleth-3, for comparative purposes. The determination of the precise CMC for **Oleth-2** necessitates experimental analysis as detailed in the subsequent sections.

Property	Oleth-2	Oleth-3
INCI Name	Oleth-2	Oleth-3
Chemical Name	Polyoxyethylene (2) Oleyl Ether	Polyoxyethylene (3) Oleyl Ether
CAS Number	9004-98-2	9004-98-2
Molecular Formula	C ₂₂ H ₄₄ O ₃	C ₂₄ H ₄₈ O ₄ (approx.)
Molar Mass	approx. 356.6 g/mol	approx. 400 g/mol [1]
Appearance	Liquid	Clear or cloudy liquid [1]
Solubility in Water	Low	Low [1]
pH (1% aq. solution)	-	5.5 - 8.5 [1]
Critical Micelle Conc.	Not specified in literature	Not specified in literature

The Process of Micelle Formation

The formation of micelles is a thermodynamically driven process. Below the CMC, **Oleth-2** monomers exist individually in solution and also adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. As the concentration of **Oleth-2** increases to the CMC, the interface becomes saturated with monomers. Any further addition of the surfactant results in the aggregation of monomers in the bulk of the solution to form micelles. In these structures, the hydrophobic oleyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic ethylene oxide heads form a protective corona, interacting with the surrounding water molecules.

[Click to download full resolution via product page](#)

Caption: The process of micelle formation as surfactant concentration increases.

Experimental Protocol for CMC Determination by Surface Tensiometry

Surface tensiometry is a highly reliable method for determining the CMC of non-ionic surfactants like **Oleth-2**.^{[2][3]} The principle involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.^[4] The CMC is identified as the concentration at the inflection point of the surface tension versus log concentration plot.^[2]

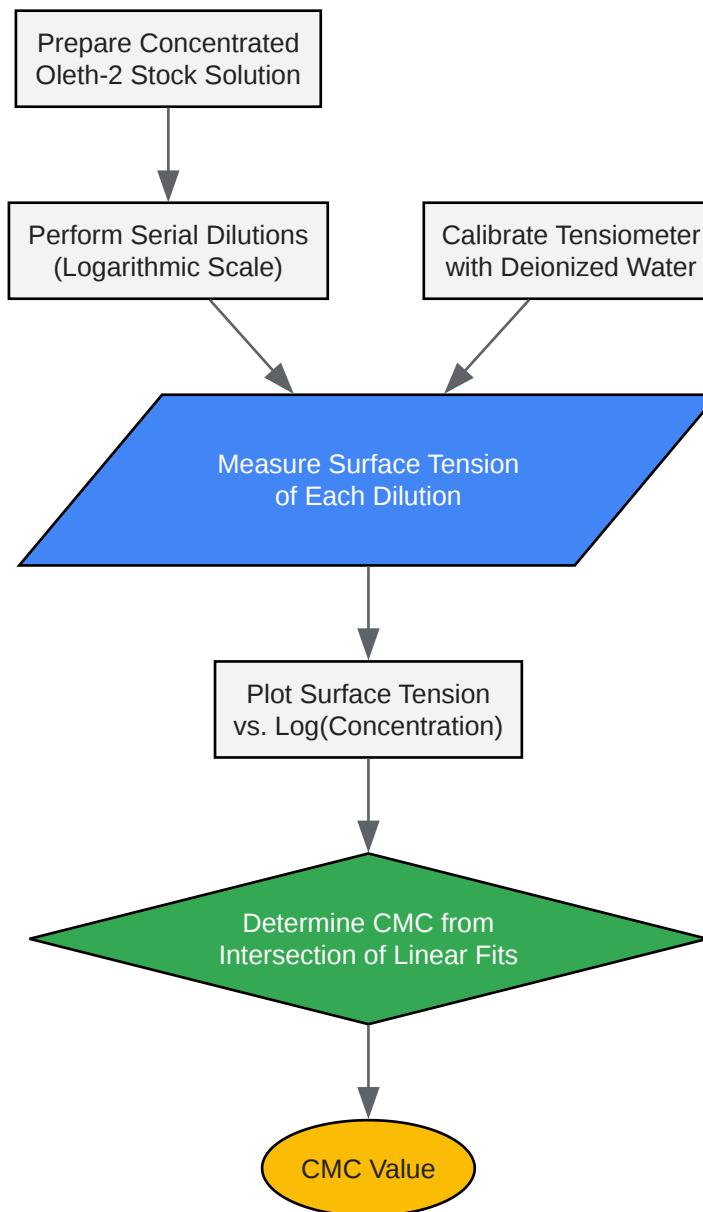
Materials and Equipment:

- High-purity **Oleth-2**
- Deionized water
- Precision analytical balance
- Volumetric flasks and pipettes
- Surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)^{[3][5]}
- Temperature-controlled sample vessel
- Magnetic stirrer and stir bars

Procedure:

- Preparation of Stock Solution: Accurately weigh a sufficient amount of **Oleth-2** to prepare a concentrated stock solution in deionized water. The concentration should be well above the anticipated CMC.
- Serial Dilutions: Prepare a series of dilutions from the stock solution.^[3] It is advisable to use a logarithmic dilution series to ensure adequate data points around the CMC.
- Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically with high-purity water. Ensure the Wilhelmy plate or Du Noüy ring is impeccably clean.^[6]
- Temperature Equilibration: Maintain a constant temperature for all solutions and the measurement vessel, as surface tension is temperature-dependent.

- Surface Tension Measurement:


- Begin with the most dilute solution to minimize contamination.
- Pour the solution into the sample vessel.
- Measure the surface tension, allowing the reading to stabilize.[6]
- Record the value.
- Thoroughly clean and dry the plate/ring and the sample vessel between each measurement.
- Repeat the measurement for each solution, progressing from the lowest to the highest concentration.[6]

- Data Analysis:

- Plot the measured surface tension (y) on the y-axis against the logarithm of the **Oleth-2** concentration ($\log C$) on the x-axis.[2][3]
- The resulting graph will show two linear regions with different slopes.[3]
- The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[2]

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the CMC of **Oleth-2** using surface tensiometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oleth-3 - PCC Group Product Portal [products.pcc.eu]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Critical Micelle Concentration of Oleth-2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b037566#critical-micelle-concentration-cmc-of-oleth-2\]](https://www.benchchem.com/product/b037566#critical-micelle-concentration-cmc-of-oleth-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com